![molecular formula C17H15N5O2S B2458522 2-(3-phenylureido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide CAS No. 941988-46-1](/img/structure/B2458522.png)
2-(3-phenylureido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide
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Overview
Description
2-(3-phenylureido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-phenylureido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.
Introduction of Phenylureido Group: The phenylureido group can be introduced by reacting the thiazole derivative with phenyl isocyanate.
Attachment of Pyridin-3-ylmethyl Group: The pyridin-3-ylmethyl group can be attached through a nucleophilic substitution reaction involving a suitable pyridine derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenylureido group.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide.
Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the thiazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-phenylureido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings, such as thiamine (vitamin B1) or sulfathiazole.
Phenylureido Compounds: Compounds with phenylureido groups, such as phenylurea herbicides.
Pyridine Derivatives: Compounds with pyridine rings, such as nicotinamide or pyridoxine (vitamin B6).
Uniqueness
2-(3-phenylureido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
The compound 2-(3-phenylureido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The molecular formula of the compound is C15H15N3O1S, characterized by a thiazole core substituted with a phenylureido group and a pyridinylmethyl moiety. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Thiazole Ring : This may involve cyclization reactions starting from appropriate precursors.
- Introduction of the Ureido Group : Achieved through nucleophilic substitution or coupling reactions.
- Pyridinylmethyl Substitution : Often involves the use of pyridine derivatives in the final stages.
Anticancer Properties
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to This compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Case Study : A study reported that thiazole derivatives inhibited the growth of breast cancer cells with IC50 values ranging from 5 to 15 µM, demonstrating their potential as anticancer agents .
Antifungal Activity
Thiazoles are also recognized for their antifungal activity. The compound's structural features may enhance its interaction with fungal enzymes, leading to inhibition of growth.
- Research Findings : In vitro tests showed that similar thiazole compounds exhibited antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents like fluconazole .
The proposed mechanisms through which This compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or fungal cell wall synthesis.
- Receptor Interaction : It may bind to specific receptors, modulating signaling pathways crucial for cell survival and proliferation.
Table 1: Biological Activity Summary
Activity Type | Target Organism/Cell Type | IC50/MIC (µM) | Reference |
---|---|---|---|
Anticancer | Breast Cancer Cells | 5 - 15 | |
Antifungal | Candida albicans | 1.23 | |
Antifungal | Aspergillus niger | 2.5 |
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for this compound, with acceptable metabolic profiles indicating low toxicity levels in preliminary assays. These data are crucial for further development as a therapeutic agent.
Properties
IUPAC Name |
2-(phenylcarbamoylamino)-N-(pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2S/c23-15(19-10-12-5-4-8-18-9-12)14-11-25-17(21-14)22-16(24)20-13-6-2-1-3-7-13/h1-9,11H,10H2,(H,19,23)(H2,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFDTIDFYNROCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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